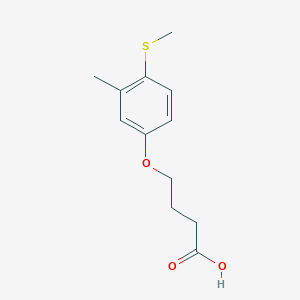
2-amino-N-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylamino)acetohydrazide, also known as 2-anilinoacetohydrazide, is a chemical compound with the molecular formula C8H11N3O. It is a hydrazide derivative with a phenyl group attached to the nitrogen atom.
Preparation Methods
2-(Phenylamino)acetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-(phenylamino)acetate with hydrazine hydrate. The reaction is typically carried out under reflux conditions, where the ethyl ester is heated with an excess of hydrazine hydrate to yield the desired hydrazide . Another method involves the reaction of 2-(phenylamino)acetohydrazide with various aldehydes to form Schiff bases .
Chemical Reactions Analysis
2-(Phenylamino)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized by periodate to form chromium complexes . The compound can also react with aldehydes to form Schiff bases, which are useful intermediates in the synthesis of other compounds . Common reagents used in these reactions include hydrazine hydrate, periodate, and various aldehydes.
Scientific Research Applications
2-(Phenylamino)acetohydrazide has several scientific research applications. It is used in the synthesis of hydrazone ligands, which have shown antimicrobial and antifungal activities . These ligands and their metal complexes exhibit higher inhibitory effects against bacteria and fungi compared to the parent ligands. Additionally, the compound is used in the preparation of vanadium complexes, which have been evaluated for their antihyperglycemic effects . The compound’s ability to form stable complexes with various metals makes it valuable in coordination chemistry and materials science.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)acetohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, vanadium complexes of 2-(Phenylamino)acetohydrazide have been shown to reduce blood glucose levels in diabetic rats by improving glucose homeostasis . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
2-(Phenylamino)acetohydrazide is similar to other hydrazide derivatives, such as isoniazid and hydralazine. it is unique in its ability to form stable complexes with a wide range of metal ions, making it valuable in coordination chemistry. Other similar compounds include Schiff bases derived from 2-(Phenylamino)acetohydrazide, which have shown significant antimicrobial and antifungal activities . These Schiff bases are formed by reacting 2-(Phenylamino)acetohydrazide with various aldehydes, resulting in compounds with diverse biological activities.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-N-phenylacetohydrazide |
InChI |
InChI=1S/C8H11N3O/c9-6-8(12)11(10)7-4-2-1-3-5-7/h1-5H,6,9-10H2 |
InChI Key |
QSGDXUDGSSLYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


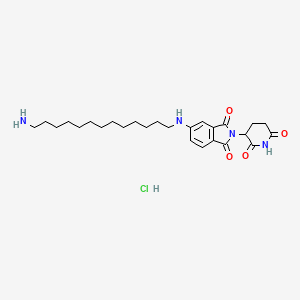
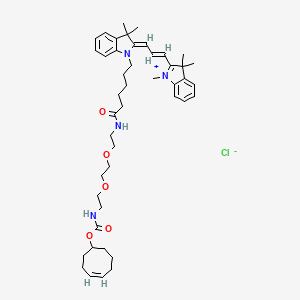
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
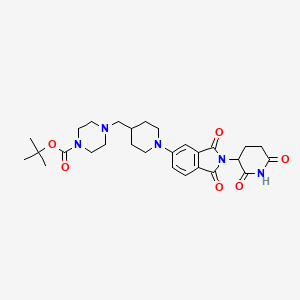
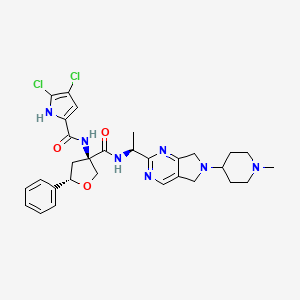

![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)
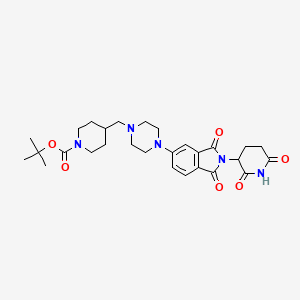
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
